2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide 2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13435899
InChI: InChI=1S/C10H11Br2NO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
SMILES: CC(C1=CC=C(C=C1)Br)NC(=O)CBr
Molecular Formula: C10H11Br2NO
Molecular Weight: 321.01 g/mol

2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide

CAS No.:

Cat. No.: VC13435899

Molecular Formula: C10H11Br2NO

Molecular Weight: 321.01 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide -

Specification

Molecular Formula C10H11Br2NO
Molecular Weight 321.01 g/mol
IUPAC Name 2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide
Standard InChI InChI=1S/C10H11Br2NO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
Standard InChI Key NPJWPMRCKKEERC-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)Br)NC(=O)CBr
Canonical SMILES CC(C1=CC=C(C=C1)Br)NC(=O)CBr

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound’s molecular formula is C₁₀H₁₁Br₂NO, with a precise molecular weight of 321.01 g/mol. Its stereochemistry is defined by the (1S) configuration at the ethyl-substituted carbon, rendering it enantiomerically pure. The presence of bromine atoms at both the acetamide (position 2) and phenyl (position 4) groups contributes to its high density and polarizability.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-bromo-N-[(1S)-1-(4-bromophenyl)ethyl]acetamide
Molecular FormulaC₁₀H₁₁Br₂NO
Molecular Weight321.01 g/mol
SMILES NotationCC@@HNC(=O)CBr
InChIKeyNPJWPMRCKKEERC-ZETCQYMHSA-N
PubChem CID68024047

The chiral center arises from the ethyl group’s configuration, which influences the compound’s interactions in asymmetric catalysis or biological systems.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide involves multi-step protocols, often starting from enantiomerically pure precursors. A plausible route includes:

  • Preparation of (1S)-1-(4-Bromophenyl)ethylamine:
    Reduction of 4-bromoacetophenone derivatives using chiral catalysts to yield the enantiomerically pure amine .

  • Acetylation with Bromoacetyl Bromide:
    Reacting the amine with bromoacetyl bromide in the presence of a base (e.g., triethylamine) in dichloromethane at 0–10°C .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
14-Bromoacetophenone, chiral catalyst~90%
2Bromoacetyl bromide, Et₃N, CH₂Cl₂, 0°C92–94%

This method mirrors the acetylation of 2-bromoaniline reported in patent CN110305018A, where triethylamine facilitates deprotonation and bromide elimination .

Optimization Challenges

Key challenges include maintaining stereochemical integrity during acetylation and minimizing bromine displacement side reactions. Solvent choice (e.g., dichloromethane vs. THF) and temperature control are critical, as excess heat may induce racemization or decomposition .

Crystallographic and Conformational Analysis

Halogen Bonding Networks

Although crystal structure data for this specific compound are unpublished, related bromoacetamides exhibit layered arrangements stabilized by C–Br···O halogen bonds. The bromine’s σ-hole interaction with acetamide carbonyl oxygen likely dictates packing efficiency, as seen in compounds like N-(2-bromophenyl)acetamide .

Conformational Flexibility

Density functional theory (DFT) calculations predict a staggered conformation around the ethylamine linkage, minimizing steric hindrance between the bromophenyl and acetamide groups. This conformation enhances stability in solution and solid states.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antiviral agents, where bromine atoms act as leaving groups in nucleophilic substitution reactions. For example, its reaction with pyrazinoisoquinoline derivatives yields candidates for neurodegenerative disease therapeutics .

Materials Science

In polymer chemistry, it functions as a cross-linking agent due to its dual bromine sites, enabling radical-initiated copolymerization with styrene or acrylates. This application leverages bromine’s role in chain-transfer reactions to modulate polymer molecular weights.

Analytical Chemistry

As a chiral stationary phase modifier in HPLC, its enantiopure structure aids in resolving racemic mixtures of pharmaceuticals, enhancing chromatographic selectivity .

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to improve enantiomeric excess.

  • Biological Activity Screening: Evaluating antimicrobial or anticancer properties in vitro.

  • Polymer Compatibility Studies: Assessing performance in flame-retardant materials.

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